molecular formula C20H19NO2 B2738100 2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide CAS No. 1448127-87-4

2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide

Cat. No.: B2738100
CAS No.: 1448127-87-4
M. Wt: 305.377
InChI Key: ZMFGHMVJALSQPN-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a biphenyl core linked to a furan-substituted ethylamine group. Its structure combines aromatic biphenyl and heterocyclic furan moieties, which are common in bioactive molecules targeting enzymes, receptors, or viral proteins.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-20(21-12-10-17-11-13-23-15-17)14-16-6-8-19(9-7-16)18-4-2-1-3-5-18/h1-9,11,13,15H,10,12,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFGHMVJALSQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-biphenylacetic acid with 2-(furan-3-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency in product quality.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide functionality undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives. For example:

  • Acidic Hydrolysis : Produces 2-([1,1'-biphenyl]-4-yl)acetic acid and 2-(furan-3-yl)ethylamine.

  • Basic Hydrolysis : Forms the corresponding carboxylate salt under alkaline conditions.

Reaction Conditions :

ReagentTemperatureSolventYield (%)Source
6M HCl100°CH2O~85
2M NaOH80°CEtOH~78

Palladium-Catalyzed Cross-Coupling Reactions

The biphenyl group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings. For instance:

  • Suzuki Coupling with aryl boronic acids: Forms extended conjugated systems .

  • Buchwald-Hartwig Amination : Reacts with morpholine or secondary amines using BrettPhos ligand and NaO-t-Bu in THF .

Example Reaction :

text
2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide + ArB(OH)2 → 2-(Biaryl-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide

Conditions : Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), K₃PO₄ (2.0 mmol), THF/H₂O (3:1), 80°C, 12 h .

Electrophilic Substitution on the Furan Ring

The electron-rich furan-3-yl group undergoes electrophilic aromatic substitution (EAS):

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position.

  • Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄.

Regioselectivity :

ReactionPositionMajor Product
Nitration55-Nitro-furan-3-yl ethyl
Friedel-Crafts22-Acyl-furan-3-yl ethyl

Oxidative Reactions

The furan ring is susceptible to oxidation:

  • With Ozone : Cleaves the furan ring to form diketones .

  • With mCPBA : Epoxidizes conjugated double bonds adjacent to the acetamide group .

Example Oxidation Pathway :

text
Furan-3-yl → (Oxidation) → 3-Oxo-2,5-dihydrofuran

Conditions : I₂ (10 mol%), H₂O₂ (2 equiv.), CH₃CN, 60°C, 6 h .

Nucleophilic Substitution with Thiols

The acetamide’s carbonyl group reacts with thiols (e.g., cysteine derivatives) via nucleophilic acyl substitution:

text
R-SH + Acetamide → R-S-C(O)-Biphenyl + NH2-(furan-3-yl)ethyl

Kinetics : Rate increases in polar aprotic solvents (DMF, DMSO) with K₂CO₃ as a base .

Biological Relevance : This reactivity is exploited in designing covalent inhibitors targeting cysteine proteases .

Reductive Amination

While not directly observed for this compound, structurally similar biphenyl-acetamides undergo reductive amination with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C .

Hypothetical Pathway :

text
Acetamide + RCHO → Imine Intermediate → Reduced to N-Alkyl Acetamide

Critical Reaction Parameters

  • Temperature : Optimal range: 60–100°C for most couplings and hydrolyses .

  • Catalysts : Pd(OAc)₂ for cross-couplings; I₂ for oxidative reactions .

  • Solvents : THF/H₂O for couplings; DMF for thiol substitutions .

Scientific Research Applications

Chemistry

2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Research has indicated that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may have effective antimicrobial activity against various pathogens.
  • Anticancer Activity : Investigations into its anticancer potential have shown that it may inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Medicine

Due to its unique structural features, this compound is being explored as a potential therapeutic agent. Its mechanism of action involves interactions with specific molecular targets, where the biphenyl group contributes to hydrophobic interactions and the furan ring facilitates hydrogen bonding.

Material Science

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties can be harnessed in creating polymers or other materials with desirable characteristics.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on several cancer cell lines. Results showed that it inhibited cell proliferation effectively at low concentrations (IC50 values ranging from 5 to 15 µM), indicating its potential as a lead compound for anticancer drug development.

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control samples, suggesting its viability as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound’s structural uniqueness lies in its biphenyl-furan-ethylamide framework. Below is a comparative analysis with key analogs:

Compound Name Core Structure Key Substituents Pharmacological Relevance Reference
2-([1,1'-Biphenyl]-4-yl)-N-(2-(Furan-3-yl)ethyl)acetamide Biphenyl + acetamide Furan-3-yl ethyl Unknown (structural similarity to antiviral/anti-inflammatory agents)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Fluorobiphenyl + indole-ethylamide 2-Fluoro biphenyl, indole Analog of Brequinar (SARS-CoV-2 trials)
N-(2-(5-Hydroxy-[1,1'-biphenyl]-2-yl)ethyl)acetamide (11a) Biphenyl + acetamide 5-Hydroxy biphenyl Antioxidant/cytoprotective activity
2-((2-([1,1'-biphenyl]-4-yl)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (8) Biphenyl + pyrimidine-acetamide Pyrimidine, dioxopiperidin Anaplastic lymphoma kinase (ALK) inhibitor
Goxalapladib Biphenyl + naphthyridine-acetamide Trifluoromethyl, methoxyethyl Atherosclerosis treatment
Key Observations:
  • Biphenyl Modifications: Fluorination (e.g., 2-fluoro in ) enhances metabolic stability and binding affinity, as seen in SARS-CoV-2-targeting analogs.
  • Heterocyclic Variations : The furan-3-yl group in the target compound may confer distinct electronic and steric properties compared to indole (in ) or pyrimidine (in ), influencing target selectivity.
  • Pharmacophores : The acetamide linker is conserved across analogs but paired with diverse warheads (e.g., pyrimidine in ALK inhibitors , naphthyridine in atherosclerosis drugs ).

Pharmacological and Physicochemical Properties

Property Target Compound Flurbiprofen-Tryptamide () ALK Inhibitor ()
LogP Estimated ~3.5 (moderate lipophilicity) Higher (~4.2 due to fluorobiphenyl/indole) ~2.8 (polar pyrimidine/dioxopiperidin)
Bioactivity Unknown (predicted: kinase/viral protease inhibition) Antiviral (SARS-CoV-2) Anticancer (ALK-driven tumors)
Metabolic Stability Moderate (furan may undergo oxidation) High (fluorine reduces CYP450 metabolism) Low (dioxopiperidin susceptible to hydrolysis)

Biological Activity

2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide, identified by its CAS number 1448127-87-4, is an organic compound notable for its potential biological activities. This compound features a biphenyl group and a furan ring, which contribute to its interactions with various biological targets. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies concerning this compound.

The molecular formula of this compound is C20H19NO2C_{20}H_{19}NO_2, with a molecular weight of 305.4 g/mol. The structure includes functional groups that enhance its solubility and biological activity.

PropertyValue
Molecular FormulaC20H19NO2C_{20}H_{19}NO_2
Molecular Weight305.4 g/mol
CAS Number1448127-87-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-biphenylacetic acid with 2-(furan-3-yl)ethylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown potent inhibitory effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : IC50 values ranging from 0.096 μM to 2.49 μM have been reported for related compounds .
  • A549 (Lung Cancer) : Similar studies indicate effective cytotoxicity against this cell line as well .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets within cells. The biphenyl group can engage in hydrophobic interactions with proteins, while the furan ring may participate in hydrogen bonding and π–π stacking interactions. These interactions can modulate enzyme activities and receptor functions, leading to altered cellular processes such as apoptosis and proliferation .

Other Biological Activities

In addition to anticancer properties, there is emerging evidence that this compound may possess antimicrobial activities. Preliminary evaluations suggest that it could inhibit the growth of certain bacterial strains, although further research is required to elucidate these effects fully .

Case Studies

Several studies have explored the biological efficacy of related compounds:

  • Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and tested for anticancer activity, revealing IC50 values as low as 0.23 nM against EGFR, showcasing the potential for similar biphenyl-furan structures in cancer therapy .
  • Sphingomyelinase Inhibitors : Research on neutral sphingomyelinase inhibitors has highlighted the importance of structural analogs in developing effective therapeutic agents for neurodegenerative diseases .
  • Heterocyclic Compounds : A study focusing on various heterocyclic compounds derived from salicylic acid showed promising results in inhibiting cancer cell lines with IC50 values under 10 nM .

Q & A

Q. Biological Assays :

  • In vitro : Screen for kinase inhibition (e.g., Hsp90) or receptor binding (e.g., ROR-γ) using fluorescence polarization or SPR assays .
  • In silico : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., MT1/MT2 receptors) .

Q. What analytical methods are suitable for detecting metabolic degradation products of this compound?

  • Methodological Answer :

LC-MS/MS : Use Q-TOF or Orbitrap systems to identify metabolites in liver microsome incubations. Monitor for common Phase I modifications (e.g., hydroxylation, N-dealkylation) .

Stable Isotope Labeling : Incorporate 13C^{13}C- or 2H^{2}H-labels into the acetamide or furan moieties to track metabolic pathways .

Contradictions and Limitations

  • Synthesis Yields : Yields for similar compounds vary (72–85%) depending on substituent electronic effects and steric hindrance .
  • Biological Activity : While fluorinated biphenyl analogs show enhanced stability, they may exhibit reduced solubility in aqueous media .

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